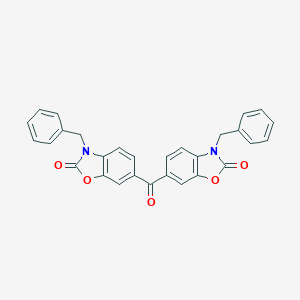![molecular formula C18H14BrNO3S B304710 3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid](/img/structure/B304710.png)
3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid have been studied in vitro. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid in lab experiments is its potential use as a fluorescent probe for the detection of proteins. Additionally, this compound has shown promising results in inhibiting the growth of cancer cells in vitro. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and potential toxicity.
Orientations Futures
For the study of 3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid include further studies to understand its mechanism of action and potential toxicity. Additionally, this compound may have potential applications in the development of new anticancer drugs and fluorescent probes for the detection of proteins. Further studies may also investigate the potential use of this compound in vivo.
Méthodes De Synthèse
The synthesis of 3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid has been reported in the literature using different methods. One of the methods involves the reaction of 5-(4-(2-bromoethyl)phenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione with thiourea in the presence of sodium methoxide. The resulting product is then reacted with 4-aminobenzoic acid to obtain 3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid.
Applications De Recherche Scientifique
3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid has potential applications in scientific research. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of proteins.
Propriétés
Nom du produit |
3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid |
|---|---|
Formule moléculaire |
C18H14BrNO3S |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
3-[[5-[4-(2-bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C18H14BrNO3S/c19-9-8-12-4-6-13(7-5-12)16-11-24-18(23-16)20-15-3-1-2-14(10-15)17(21)22/h1-7,10-11H,8-9H2,(H,21,22) |
Clé InChI |
XQRDPVDSOOHOPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N=C2OC(=CS2)C3=CC=C(C=C3)CCBr)C(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)N=C2OC(=CS2)C3=CC=C(C=C3)CCBr)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)

![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)




![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)
![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)
